molecular formula C18H18N4OS B2418608 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide

Cat. No.: B2418608
M. Wt: 338.4 g/mol
InChI Key: KLJGXTYPKICRCR-UHFFFAOYSA-N
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Description

4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-N-(thiophen-3-ylmethyl)-3,6-dihydro-2H-pyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(21-10-13-5-9-24-12-13)22-7-3-14(4-8-22)16-11-20-17-15(16)2-1-6-19-17/h1-3,5-6,9,11-12H,4,7-8,10H2,(H,19,20)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJGXTYPKICRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=C2C=CC=N3)C(=O)NCC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.

Research indicates that the compound exhibits significant biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been identified as a D3 dopamine receptor agonist , displaying selective agonistic activity that may contribute to neuroprotective effects against neurodegenerative diseases such as Parkinson's disease. In animal models, compounds similar to this have shown promise in mitigating neurodegeneration induced by toxins like MPTP and 6-hydroxydopamine .

Efficacy in Cancer Models

In vitro studies have demonstrated that this compound possesses potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cell lines (4T1 cells) at concentrations that suggest potential for therapeutic application in oncology.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related derivatives:

Compound IDBiological ActivityEC50 (nM)Remarks
1D3R Agonist710 ± 150Neuroprotective effects observed
2FGFR Inhibitor200 ± 50Induces apoptosis in cancer cells
3D2R AntagonistInactiveSelectivity for D3R enhances safety profile

Neuroprotective Effects

In a study involving D3R-preferring agonists, it was found that these compounds significantly reduced neurodegeneration in mouse models of Parkinson's disease. The neuroprotective effects were corroborated by experiments using D3R-knockout mice, confirming that the observed benefits were indeed mediated through D3 receptor activation .

Anticancer Activity

Another study focused on the anticancer potential of the compound revealed that it effectively inhibited tumor growth in vivo when administered to mice bearing breast cancer xenografts. The mechanism was linked to FGFR inhibition, leading to reduced signaling pathways associated with cell proliferation and survival.

Preparation Methods

Pyrrolo[2,3-b]pyridine Synthesis

The pyrrolo[2,3-b]pyridine moiety is constructed via cyclization of substituted pyridine precursors. A common approach involves the Gould-Jacobs reaction, where an enamine intermediate undergoes thermal cyclization to form the fused bicyclic system. Alternatively, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated pyridines and pyrrole boronic esters provides regioselective access.

Tetrahydropyridine Ring Formation

The 1,2,3,6-tetrahydropyridine ring is synthesized through partial hydrogenation of pyridine derivatives or cyclization of δ-amino ketones. Patent EP0069001A1 describes a cyclization method using formaldehyde and hydrochloric acid to form tetrahydrothienopyridinones, which can be adapted for tetrahydropyridines by omitting sulfur-containing reagents. For example, reacting N-protected-4-piperidone with a pyrrolopyridine precursor under acidic conditions yields the fused core.

Table 1: Core Synthesis Methods

Method Conditions Yield (%) Reference
Gould-Jacobs Cyclization AcOH, reflux, 12 h 65
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 8 h 78
Acidic Cyclization HCl (aq), CH₂O, 20°C, 15 min 52

Carboxamide Functionalization

Amidation Strategies

The carboxamide group is introduced via activation of the tetrahydropyridine nitrogen. A two-step process involves:

  • Chlorocarbonylation : Treating the tetrahydropyridine core with phosgene or triphosgene to form the intermediate acyl chloride.
  • Amine Coupling : Reacting the acyl chloride with (thiophen-3-yl)methylamine in the presence of a base (e.g., Et₃N) to yield the carboxamide.

Alternative methods utilize coupling agents such as HATU or EDCl with HOAt to directly conjugate the amine to a pre-formed carboxylic acid derivative.

Table 2: Amidation Optimization

Reagent System Solvent Temp (°C) Yield (%)
HATU, DIPEA DMF 25 85
EDCl/HOAt CH₂Cl₂ 0→25 72
Phosgene, Et₃N THF -10 68

Thiophen-3-ylmethyl Group Introduction

Alkylation of Amine Intermediates

The thiophene moiety is introduced via nucleophilic substitution or reductive amination. Patent WO2019043642A1 discloses a method where a bromomethylthiophene derivative reacts with the tetrahydropyridine amine under basic conditions (K₂CO₃, DMF, 60°C). Alternatively, reductive amination using thiophene-3-carbaldehyde and NaBH₃CN achieves moderate yields.

Protecting Group Strategies

To prevent side reactions, temporary protection of the pyrrolopyridine nitrogen (e.g., Boc or Fmoc) is employed during alkylation. Deprotection with TFA or piperidine restores the free amine prior to carboxamide formation.

Process Optimization and Challenges

Regioselectivity in Cyclization

The Gould-Jacobs reaction often produces regioisomers. Screening solvents (e.g., EtOH vs. toluene) and catalysts (e.g., ZnCl₂) improves selectivity for the 3-substituted pyrrolopyridine.

Stability of Tetrahydropyridine

The unsaturated ring is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) enhances stability.

Purification Challenges

Due to polar intermediates, chromatographic purification (silica gel, eluent: EtOAc/hexane) is critical. Final products are recrystallized from ethanol/water mixtures.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrrole-H), 7.80–7.20 (m, 4H, thiophene/pyridine), 4.50 (s, 2H, CH₂), 3.90–3.10 (m, 4H, tetrahydropyridine).
  • HRMS : m/z calc. for C₁₈H₁₈N₄OS [M+H]⁺: 346.1201; found: 346.1198.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity at 254 nm.

Applications and Further Directions

The compound exhibits potential as a kinase inhibitor or GPCR modulator, though pharmacological data remain proprietary. Future work should explore enzymatic coupling for greener synthesis and deuterated analogs for metabolic studies.

Q & A

Basic: What synthetic strategies are commonly employed to synthesize this compound, and how is purity ensured?

The synthesis typically involves multistep functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Suzuki-Miyaura cross-coupling for introducing aryl/thienyl groups using Pd(PPh₃)₄ catalysis (e.g., coupling 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine with 3-thienylboronic acid) .
  • Nitro reduction using hydrogen gas and Raney Nickel, followed by acylation with nicotinoyl chloride to install the carboxamide moiety .
  • Purification via silica gel flash chromatography (e.g., dichloromethane/ethyl acetate gradients) to achieve >95% purity .
    Critical controls : Reaction temperature (e.g., 105°C for coupling), solvent choice (THF/dioxane), and inert atmospheres to prevent decomposition of intermediates .

Basic: Which spectroscopic techniques are most reliable for structural characterization?

  • ¹H/¹³C NMR : Key for confirming regiochemistry. For example, distinct aromatic proton signals (δ 8.89–7.22 ppm in DMSO-d₆) differentiate pyrrolopyridine and thiophene protons .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed mass with <0.5 ppm error) .
  • X-ray crystallography : Resolves ambiguous stereochemistry (e.g., piperidine ring conformation in related compounds) .

Basic: How do structural modifications impact biological activity in related pyrrolo[2,3-b]pyridines?

  • Electron-withdrawing groups (e.g., nitro) on the pyrrolopyridine core enhance binding to kinase targets by modulating electron density .
  • Thiophene substitution : The 3-thienylmethyl group improves solubility and pharmacokinetics compared to phenyl analogs .
  • Carboxamide linker : Critical for hydrogen bonding with target proteins; replacing it with esters reduces potency .

Advanced: How can conflicting NMR data be resolved during characterization?

  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., distinguishing pyrrolopyridine H-3 vs. H-5) .
  • Variable-temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., rotameric carboxamide groups) .
  • Comparative analysis : Cross-reference with published spectra of analogs (e.g., δ 11.62 ppm for NH in carboxamide groups) .

Advanced: What methodologies optimize reaction yields for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 4 hours to 30 minutes for Pd-catalyzed couplings) .
  • Catalyst screening : Pd(OAc)₂/XPhos systems improve coupling efficiency for sterically hindered boronic acids .
  • Solvent-free conditions : Minimize purification steps and enhance atom economy .

Advanced: How is metabolic stability assessed in preclinical studies?

  • Liver microsome assays : Incubate the compound with human/rat microsomes; monitor degradation via LC-MS to calculate half-life (t₁/₂) .
  • CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4/2D6 interactions) using fluorogenic substrates .
  • Stability in plasma : Quantify intact compound after 24-hour exposure to plasma via HPLC .

Advanced: What strategies address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound solubility without cytotoxicity .
  • Salt formation : Hydrochloride salts of tertiary amines improve aqueous solubility (e.g., 15-fold increase for piperidine analogs) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Advanced: How are computational methods used to predict target engagement?

  • Molecular docking : Screen against kinase domains (e.g., JAK2, ALK) using Glide/SP or XP scoring modes .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å for pyrrolopyridine-protein complexes) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent effects (e.g., predicting 3-thienyl vs. 4-fluorophenyl affinity) .

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